5-chloro-1H-indazole-3-carbonitrile chemical properties
5-chloro-1H-indazole-3-carbonitrile chemical properties
An In-Depth Technical Guide to 5-Chloro-1H-indazole-3-carbonitrile: Properties, Synthesis, and Applications
Introduction
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] As a bioisostere of the naturally occurring indole nucleus, indazole and its derivatives have been successfully incorporated into numerous therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2][3] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature this heterocyclic core, underscoring its significance in drug design.[4][5]
Within this important class of compounds, 5-chloro-1H-indazole-3-carbonitrile emerges as a pivotal synthetic intermediate. Its strategically placed functional groups—the reactive nitrile at the C3 position, the chloro substituent on the benzene ring, and the versatile N-H of the pyrazole ring—provide multiple handles for chemical modification. This guide offers a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications for researchers and scientists in the field of drug development.
Core Chemical and Physical Properties
5-chloro-1H-indazole-3-carbonitrile is typically a solid powder under standard conditions. Its solubility profile, being low in water but soluble in polar aprotic solvents like DMSO and DMF, is characteristic of such heterocyclic compounds and informs the choice of solvents for reaction and purification processes.[6]
| Property | Value | Source(s) |
| CAS Number | 29646-35-3 | [7][8] |
| Molecular Formula | C₈H₄ClN₃ | [7][9] |
| Molecular Weight | 177.59 g/mol | [6][7] |
| Appearance | Solid, typically a powder | [6] |
| Solubility | Low in water; Soluble in DMSO, DMF | [6] |
| Stability | Stable under normal conditions. May react with strong oxidizing agents. | [6] |
Spectroscopic Profile
The structural features of 5-chloro-1H-indazole-3-carbonitrile give rise to a distinct spectroscopic signature, which is essential for its identification and characterization.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the substituted benzene ring. The chemical shifts and coupling patterns of these aromatic protons will be influenced by the electron-withdrawing effects of the chloro and nitrile groups. A broad singlet corresponding to the N-H proton of the indazole ring is also anticipated.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals. Key resonances include the carbon of the nitrile group (C≡N), typically found downfield, and the carbons of the bicyclic aromatic system.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of its key functional groups. A sharp, intense absorption band characteristic of the nitrile (C≡N) stretch is expected around 2230 cm⁻¹. Other significant bands include N-H stretching from the indazole ring and C=C stretching from the aromatic system.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. A critical diagnostic feature is the isotopic pattern of the chlorine atom, which will result in two prominent peaks at M and M+2 with a relative intensity ratio of approximately 3:1.[9]
Synthesis and Manufacturing
The most common and efficient synthesis of 5-chloro-1H-indazole-3-carbonitrile proceeds via the diazotization and subsequent intramolecular cyclization of a substituted aniline precursor. The causality behind this choice lies in the reliable formation of the indazole ring from readily available starting materials.
A primary route involves 2-amino-5-chlorobenzonitrile as the key starting material.[10] The amino group is converted into a diazonium salt using a nitrosating agent like sodium nitrite in an acidic medium. This highly reactive intermediate then undergoes spontaneous cyclization to form the stable bicyclic indazole system.
Caption: Primary synthesis route for 5-chloro-1H-indazole-3-carbonitrile.
Experimental Protocol: Synthesis via Diazotization
-
Preparation: In a reaction vessel equipped for cooling, dissolve 2-amino-5-chlorobenzonitrile (1.0 eq) in a suitable acidic solution, such as aqueous hydrochloric acid.[10] Cool the mixture to 0–5 °C using an ice bath. The low temperature is critical to ensure the stability of the diazonium salt intermediate.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 eq) dropwise to the stirred mixture, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically monitored by testing for the absence of the starting amine.
-
Cyclization: After the addition is complete, allow the reaction mixture to stir at low temperature for a designated period. The intramolecular cyclization occurs as the terminal nitrogen of the diazonium salt attacks the carbon adjacent to the nitrile group, forming the pyrazole ring.
-
Work-up and Isolation: The reaction is typically quenched by neutralization. The resulting solid product is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum to yield 5-chloro-1H-indazole-3-carbonitrile.
An alternative, though less common, synthetic route involves the dehydration of 5-chloro-1H-indazole-3-carboxamide . This transformation can be achieved using standard dehydrating agents like trifluoroacetic anhydride in pyridine.[7]
Chemical Reactivity and Derivatization Potential
The utility of 5-chloro-1H-indazole-3-carbonitrile as a building block stems from its multiple reactive sites, which allow for controlled and sequential functionalization.
Caption: Key reactive sites on the 5-chloro-1H-indazole-3-carbonitrile scaffold.
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N-H of the Indazole Ring: The nitrogen at the 1-position is nucleophilic and readily undergoes alkylation, acylation, or sulfonylation.[11] This site is frequently modified in drug design to modulate physicochemical properties such as solubility, or to introduce vectors that can form additional interactions with the biological target.
-
C3-Nitrile Group: The nitrile is a highly versatile functional group. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide or carboxylic acid.[3] This transformation is a common strategy in the synthesis of indazole-based kinase inhibitors, as the resulting amide can act as a crucial hydrogen bond donor/acceptor.[12][13] The nitrile can also be reduced to an aminomethyl group or participate in cycloaddition reactions.
-
C5-Chloro Group: While less reactive than the other positions, the chloro substituent on the benzene ring can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide range of aryl, alkyl, or alkynyl groups, enabling extensive Structure-Activity Relationship (SAR) studies.[14]
Applications in Drug Discovery and Medicinal Chemistry
The primary application of 5-chloro-1H-indazole-3-carbonitrile is as a core structural motif in the development of protein kinase inhibitors.[4][15] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4]
The indazole ring system is an effective "hinge-binder," meaning it can form key hydrogen bonds with the backbone of the ATP-binding pocket of many kinases, a critical interaction for potent inhibition. The substituent at the C3 position, often derived from the nitrile group, typically projects into the ATP pocket, while modifications at the C5 position can be used to achieve selectivity and improve pharmacokinetic properties.
Caption: Conceptual diagram of an indazole-based inhibitor binding to a kinase.
Derivatives of this scaffold have been investigated as inhibitors for a multitude of kinase targets, including:
-
Tpl2 Kinase[15]
-
Glycogen Synthase Kinase-3 (GSK-3)[4]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs)[1]
-
Anaplastic Lymphoma Kinase (ALK)[2]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling 5-chloro-1H-indazole-3-carbonitrile.
| Hazard Statement | Description | Source(s) |
| H302 | Harmful if swallowed | [16][17] |
| H315 | Causes skin irritation | [18][19] |
| H319 | Causes serious eye irritation | [18][19] |
| H335 | May cause respiratory irritation | [17][19] |
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[16][20]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[17] Avoid creating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[16]
-
Storage: Store in a cool, dry, and well-ventilated place away from direct sunlight.[6][16] Keep the container tightly sealed to prevent moisture absorption and degradation. Store away from incompatible materials such as strong oxidizing agents.[6][21]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.
Conclusion
5-Chloro-1H-indazole-3-carbonitrile is more than a simple chemical; it is a versatile and highly valuable building block in the design and synthesis of complex, biologically active molecules. Its well-defined reactivity allows for strategic and diverse functionalization, making it a powerful tool for medicinal chemists. Its proven role in the development of potent kinase inhibitors solidifies its importance in the ongoing search for novel therapeutics, particularly in the field of oncology. A thorough understanding of its chemical properties, synthetic pathways, and reactivity is essential for any researcher aiming to leverage the power of the indazole scaffold in drug discovery.
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